Chloropentamethyldisilane

Catalog No.
S1503246
CAS No.
1560-28-7
M.F
C5H15ClSi2
M. Wt
166.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropentamethyldisilane

CAS Number

1560-28-7

Product Name

Chloropentamethyldisilane

IUPAC Name

chloro-dimethyl-trimethylsilylsilane

Molecular Formula

C5H15ClSi2

Molecular Weight

166.79 g/mol

InChI

InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3

InChI Key

GJCAUTWJWBFMFU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[Si](C)(C)Cl

Canonical SMILES

C[Si](C)(C)[Si](C)(C)Cl

The exact mass of the compound Chloropentamethyldisilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloropentamethyldisilane is a highly reactive, monofunctional organosilicon precursor characterized by a single silicon-chlorine bond and a pre-formed silicon-silicon (Si-Si) bond. As a clear, volatile liquid with a boiling point of 134–136 °C, it is primarily procured as a direct source of the pentamethyldisilanyl (-SiMe2SiMe3) group [1]. Unlike symmetrical disilanes, its reactive halogen handle allows for immediate nucleophilic substitution under mild conditions, making it an essential building block for advanced lithographic photoresists, discrete silyl transfer reagents, and optoelectronic materials . Its dual-silicon structure provides higher localized silicon density and distinct σ-π conjugation capabilities compared to standard monosilanes, driving its selection in high-performance semiconductor and materials science workflows.

Substituting Chloropentamethyldisilane with common analogs fundamentally alters process outcomes and material performance. Replacing it with a monosilane like trimethylchlorosilane (TMSCl) fails to provide the Si-Si σ-bond necessary for extended σ-π conjugation in optoelectronic materials and halves the localized silicon density required for oxygen plasma etch resistance in photoresists [1]. Conversely, using a symmetrical disilane such as hexamethyldisilane (HMDS) eliminates direct reactivity, requiring harsh, yield-reducing cleavage steps to generate an active silylating species . Furthermore, attempting to use bifunctional alternatives like 1,2-dichlorotetramethyldisilane for terminal capping leads to unwanted cross-linking, polymerization, or complex mono-substitution optimization steps, severely compromising batch reproducibility and product purity in discrete molecular synthesis [2].

Optoelectronic Tuning via Enhanced σ-π Conjugation

In the design of photoactive materials and OLED luminophores, the choice of silylating agent directly dictates the electronic energy levels of the resulting molecule. When covalently attached to an anthracene core, the pentamethyldisilanyl group derived from Chloropentamethyldisilane induces a significant optical redshift of ~200 meV[1]. In direct contrast, functionalization with a standard trimethylsilyl (TMS) group from TMSCl yields a redshift of only ~110 meV [1]. This nearly doubled energy level shift is driven by the strong σ-π orbital interaction enabled by the Si-Si bond, which effectively lowers the LUMO level of the conjugated system.

Evidence DimensionOptical absorption redshift (energy level shift) in substituted anthracene
Target Compound Data~200 meV redshift (using Chloropentamethyldisilane)
Comparator Or Baseline~110 meV redshift (using Trimethylchlorosilane / TMS group)
Quantified Difference90 meV greater redshift (approx. 81% increase in shift magnitude)
ConditionsCovalent attachment to anthracene core, measured via spectroscopic energy level shifts

Allows materials scientists to precisely tune the emission wavelengths and lower the LUMO levels of organic semiconductors without altering the core aromatic framework.

Precursor Efficiency for Discrete Silyl Transfer Reagents

Chloropentamethyldisilane serves as a highly efficient, monofunctional precursor for synthesizing discrete silyl transfer reagents, such as sodium silylsilanolates. Because it possesses only one reactive Si-Cl bond, it undergoes straightforward, quantitative hydrolysis and deprotonation in two steps without the risk of oligomerization [1]. In contrast, utilizing a bifunctional comparator like 1,2-dichlorotetramethyldisilane requires carefully controlled, stoichiometric mono-substitution with organometallic species (e.g., tBuLi or allylZnCl) prior to hydrolysis to prevent bridging or polymerization [1]. This inherent monofunctionality eliminates complex purification steps and significantly improves the overall synthetic yield and reproducibility of the final transfer reagent.

Evidence DimensionReaction pathway complexity for terminal silylation
Target Compound DataDirect 2-step hydrolysis/deprotonation (1 reactive site)
Comparator Or BaselineRequires prior controlled mono-substitution to prevent cross-linking (2 reactive sites, 1,2-dichlorotetramethyldisilane)
Quantified DifferenceElimination of 1 critical organometallic mono-substitution step and associated yield losses
ConditionsSynthesis of sodium silylsilanolate transfer reagents under standard laboratory conditions

Drastically simplifies the manufacturing process of complex silyl reagents, reducing batch-to-batch variability and raw material costs.

Enhanced Etch Resistance in Advanced Lithography

In deep ultraviolet (DUV) lithography (<250 nm), the structural integrity of photoresists during oxygen plasma etching is heavily dependent on the silicon mass fraction incorporated into the polymer matrix. Chloropentamethyldisilane acts as a highly effective silanating agent by covalently bonding a disilanyl group directly to the deprotected functional groups of the resist resin . Compared to traditional monosilane capping agents, Chloropentamethyldisilane delivers two silicon atoms per functionalization site, significantly increasing the localized silicon density. This higher silicon content directly translates to enhanced durability and etch resistance during aggressive plasma steps, enabling the precise transfer of higher aspect ratio patterns .

Evidence DimensionSilicon atom delivery per functionalization site
Target Compound Data2 Silicon atoms per site (Disilanyl group)
Comparator Or Baseline1 Silicon atom per site (Standard monosilanes e.g., TMSCl)
Quantified Difference100% increase in localized silicon density per reactive site
ConditionsSilanation of photoresist matrix resins for oxygen plasma etch resistance

Critical for semiconductor procurement teams sourcing precursors that enable finer feature dimensions and higher resolution in next-generation microelectronics.

Synthesis of High-Performance OLED Luminophores

Leveraging the ~200 meV redshift capability of the pentamethyldisilanyl group, Chloropentamethyldisilane is a highly effective precursor for functionalizing aromatic cores (e.g., anthracene, phenothiazine) in OLED manufacturing. It allows chemists to precisely lower the LUMO levels and tune the emission spectra of delayed fluorescence materials without requiring extensive modification of the primary organic framework[1].

Advanced DUV Photoresist Formulation

In semiconductor fabrication, Chloropentamethyldisilane is utilized as a critical silanating agent for deep ultraviolet (<250 nm) photoresists. By delivering a higher silicon mass fraction per binding site than monosilanes, it significantly enhances the oxygen plasma etch resistance of the resist matrix, facilitating the creation of high-aspect-ratio, ultra-fine semiconductor nodes .

Production of Specialized Silyl Transfer Reagents

Due to its strict monofunctionality, this compound is the preferred starting material for synthesizing discrete, stable silyl transfer reagents (such as sodium silylsilanolates) used in late-stage pharmaceutical functionalization. It avoids the cross-linking and polymerization issues inherent to bifunctional disilanes, ensuring high-purity, reproducible batch production[2].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.5%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1560-28-7

General Manufacturing Information

Disilane, 1-chloro-1,1,2,2,2-pentamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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